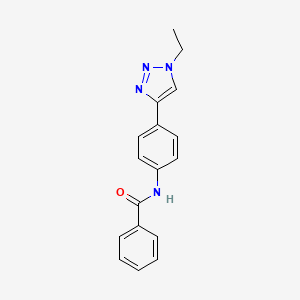
N-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETPB , is a compound with a fascinating structure. The 1,2,3-triazole moiety plays a crucial role in its biological and industrial applications . Triazoles have gained prominence due to their diverse roles in biomedicinal, biochemical, and material sciences. ETPB’s unique structure makes it an intriguing subject for study.
准备方法
Synthetic Routes:: ETPB can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium. The synthesis typically involves the following steps:
- Starting with (S)-(-) ethyl lactate, triazole 7a is formed.
- Triazole 7a undergoes Suzuki–Miyaura cross-coupling with various arylboronic acids to yield the target molecules, 9a–j, in good yields.
Industrial Production:: While specific industrial production methods for ETPB are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production.
化学反应分析
ETPB participates in various chemical reactions:
Suzuki–Miyaura Cross-Coupling: ETPB reacts with arylboronic acids to form the target compounds.
Oxidation/Reduction/Substitution: ETPB’s phenyl ring can undergo these reactions, leading to diverse derivatives.
Common Reagents and Conditions: Palladium catalysts, bases, and aqueous solvents are commonly used.
科学研究应用
ETPB finds applications in:
Medicine: Its potential as a carbonic anhydrase-II inhibitor makes it relevant for drug development.
Chemistry: ETPB’s unique structure inspires new synthetic methodologies.
Industry: It may serve as a building block for agrochemicals, dyes, and corrosion inhibitors.
作用机制
ETPB likely exerts its effects by directly binding to active site residues of carbonic anhydrase-II. Further studies are needed to elucidate its precise mechanism.
相似化合物的比较
ETPB’s uniqueness lies in its 1,2,3-triazole substitution pattern. Similar compounds include other triazole derivatives with varying substituents .
属性
CAS 编号 |
89221-18-1 |
|---|---|
分子式 |
C17H16N4O |
分子量 |
292.33 g/mol |
IUPAC 名称 |
N-[4-(1-ethyltriazol-4-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16N4O/c1-2-21-12-16(19-20-21)13-8-10-15(11-9-13)18-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,18,22) |
InChI 键 |
GZQLAUJQXFQJKX-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
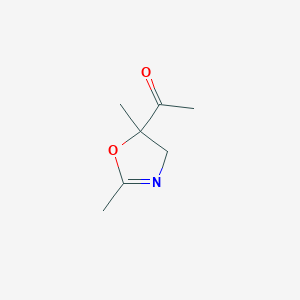
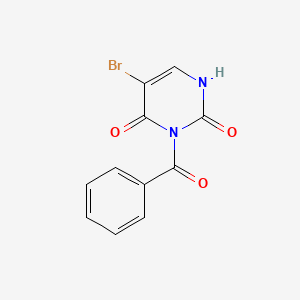
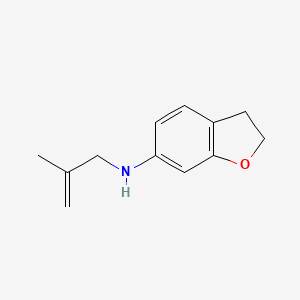

![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
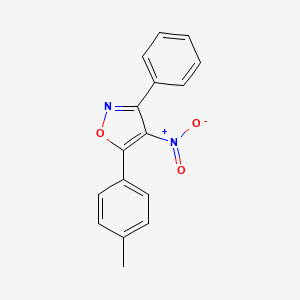
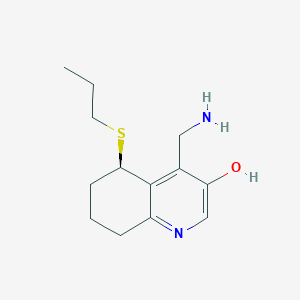
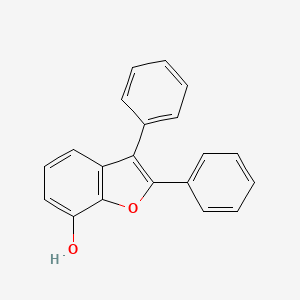
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
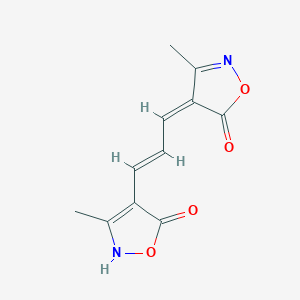
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
